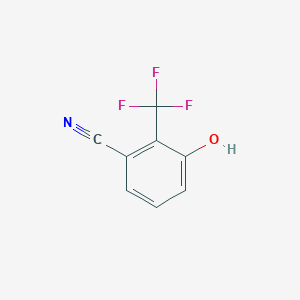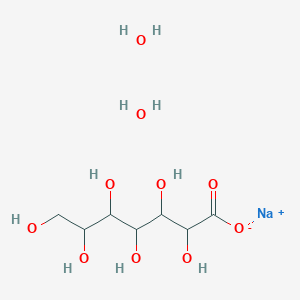
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene, also known as CSP-NPE, is a synthetic compound that has been gaining traction in scientific research due to its potential to be used as an inhibitor of enzymes. It has been used as an inhibitor in various biochemical and physiological experiments, and has been studied for its potential applications in drug design.
Mécanisme D'action
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking the enzyme's activity. This binding is reversible and can be disrupted by the addition of a competing substrate or by increasing the concentration of the inhibitor.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its potential to inhibit the activity of enzymes involved in the biosynthesis of proteins, lipids, and carbohydrates. It has also been studied for its potential to modulate the activity of certain receptors and ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available, and it has a high affinity for many enzymes. Furthermore, it has a reversible binding mechanism, which allows it to be used in reversible inhibition experiments. However, there are also some limitations to using this compound in lab experiments. For example, its binding mechanism is relatively weak, which can lead to inconsistent results. Additionally, it is not as specific as other inhibitors, which can lead to unwanted effects on other enzymes.
Orientations Futures
The potential future directions for 1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene include further research into its mechanism of action and its potential effects on biochemical and physiological processes. Additionally, further research into its potential applications in drug design and its potential to modulate the activity of certain receptors and ion channels could be explored. Additionally, further research into its potential to be used as an inhibitor of enzymes involved in the biosynthesis of proteins, lipids, and carbohydrates could be conducted. Finally, further research into its advantages and limitations for lab experiments could be conducted in order to optimize its use in laboratory settings.
Méthodes De Synthèse
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene is synthesized by a two-step process. First, a reaction between 4-chlorophenylsulfonyl chloride and 1-nitro-2-(pyrimidin-2-ylamino)ethene is carried out in the presence of triethylamine. This reaction yields the desired compound, this compound. The second step involves purification of the compound using column chromatography.
Applications De Recherche Scientifique
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene has been used as an inhibitor in various biochemical and physiological experiments. In particular, it has been used as an inhibitor of enzymes such as tyrosine kinases, serine proteases, and cytochrome P450. It has also been studied for its potential applications in drug design.
Propriétés
IUPAC Name |
N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O4S/c13-9-2-4-10(5-3-9)22(20,21)11(17(18)19)8-16-12-14-6-1-7-15-12/h1-8H,(H,14,15,16)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPMMTOESQULLU-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tris[(2-oxo-1,3-dioxolan-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6331092.png)
![(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B6331097.png)


![4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid](/img/structure/B6331113.png)





